molecular formula C15H15ClO4 B11832313 Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate

Cat. No.: B11832313
M. Wt: 294.73 g/mol
InChI Key: MJOIXIHEEWRORV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is an organic compound with a complex structure that includes a naphthalene ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate typically involves the esterification of 4-chloro-1,3-dimethoxy-2-naphthoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted naphthoates.

    Oxidation: Formation of naphthoic acids or aldehydes.

    Reduction: Formation of naphthyl alcohols.

Scientific Research Applications

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1,3-dimethoxybenzoate
  • Ethyl 4-chloro-1,3-dimethoxy-2-phenylacetate
  • Ethyl 4-chloro-1,3-dimethoxy-2-anthracenoate

Uniqueness

Ethyl 4-chloro-1,3-dimethoxy-2-naphthoate is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H15ClO4

Molecular Weight

294.73 g/mol

IUPAC Name

ethyl 4-chloro-1,3-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H15ClO4/c1-4-20-15(17)11-13(18-2)10-8-6-5-7-9(10)12(16)14(11)19-3/h5-8H,4H2,1-3H3

InChI Key

MJOIXIHEEWRORV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C(=C1OC)Cl)OC

Origin of Product

United States

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